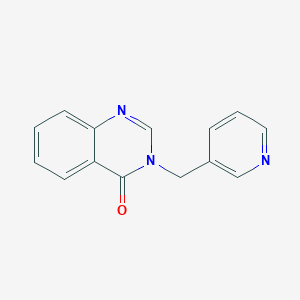
1-Methyl-4-(cyclohexylcarbamoyl)pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(cyclohexylcarbamoyl)pyridinium is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MCCP and is commonly used as a reagent in organic chemistry. MCCP is a quaternary ammonium salt that is typically synthesized by reacting pyridine with cyclohexyl isocyanate and methyl iodide. In
作用机制
The mechanism of action of MCCP is not well understood. However, it is believed that MCCP acts as a nucleophile and attacks electrophilic substrates. This reaction results in the formation of a covalent bond between the substrate and MCCP.
Biochemical and Physiological Effects:
MCCP has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity. MCCP has been shown to be stable under a wide range of conditions, making it a useful reagent in organic chemistry.
实验室实验的优点和局限性
MCCP has several advantages for use in lab experiments. It is a stable reagent that can be easily synthesized and purified. MCCP is also relatively non-toxic and has low acute toxicity. However, one limitation of MCCP is that its mechanism of action is not well understood, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of MCCP. One area of research could focus on determining the mechanism of action of MCCP. Understanding the mechanism of action could lead to the development of new applications for MCCP in organic chemistry. Another area of research could focus on the use of MCCP in the preparation of immobilized enzymes for use in biocatalysis. Finally, the use of MCCP as a chiral auxiliary in asymmetric synthesis could be further explored, potentially leading to the development of new synthetic methods.
合成方法
The synthesis of MCCP involves the reaction of pyridine with cyclohexyl isocyanate and methyl iodide. The reaction takes place in anhydrous conditions and is typically carried out in a solvent such as acetonitrile. The reaction yields MCCP as a white crystalline powder, which can be purified through recrystallization.
科学研究应用
MCCP has been extensively studied for its potential applications in scientific research. It is commonly used as a reagent in organic chemistry, particularly in the synthesis of carbamates and ureas. MCCP has also been used in the preparation of immobilized enzymes and as a chiral auxiliary in asymmetric synthesis.
属性
分子式 |
C13H19N2O+ |
|---|---|
分子量 |
219.3 g/mol |
IUPAC 名称 |
N-cyclohexyl-1-methylpyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-15-9-7-11(8-10-15)13(16)14-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3/p+1 |
InChI 键 |
UWXXDHWOPNLUTI-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2CCCCC2 |
规范 SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)

![3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)
![2,5-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B252033.png)
![N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252035.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252039.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B252041.png)
![6-methyl-N-{2-[(3-pyridinylcarbonyl)amino]ethyl}nicotinamide](/img/structure/B252043.png)
![5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide](/img/structure/B252045.png)
![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252046.png)
![N-(2-{[(2-methoxy-3-methylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252047.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)